molecular formula C24H22N4O3S2 B6478633 2-methanesulfonyl-5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole CAS No. 876941-35-4

2-methanesulfonyl-5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Cat. No.: B6478633
CAS No.: 876941-35-4
M. Wt: 478.6 g/mol
InChI Key: HEHPGDBXOMEETQ-UHFFFAOYSA-N
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Description

The compound 2-methanesulfonyl-5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a bipyrazole derivative featuring a methanesulfonyl group at position 2, a 3-methoxyphenyl substituent at position 5, and a thiophene-2-yl group at position 3'. Bipyrazole scaffolds are renowned for their versatility in medicinal chemistry, often exhibiting antimicrobial, anti-inflammatory, or anticancer activities . The methanesulfonyl group enhances metabolic stability and electron-withdrawing properties, while the 3-methoxyphenyl and thiophene moieties contribute to π-π interactions and binding affinity in biological targets .

Properties

IUPAC Name

4-[5-(3-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1-phenyl-3-thiophen-2-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S2/c1-31-19-11-6-8-17(14-19)21-15-22(28(25-21)33(2,29)30)20-16-27(18-9-4-3-5-10-18)26-24(20)23-12-7-13-32-23/h3-14,16,22H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHPGDBXOMEETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methanesulfonyl-5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial, anticancer properties, and enzyme inhibition.

  • Molecular Formula : C27H26N4O3S
  • Molecular Weight : 486.59 g/mol
  • InChIKey : NLTRXKCESUAIBL-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential as an antimicrobial and anticancer agent. Below is a summary of key findings:

Antimicrobial Activity

Research indicates that derivatives of bipyrazole compounds exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that certain bipyrazole derivatives showed promising activity against a range of pathogenic bacteria, with minimum inhibitory concentrations (MIC) indicating effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of the compound has been evaluated in several cell lines:

  • In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that the compound induced apoptosis and exhibited cytotoxic effects with IC50 values ranging from 7.01 µM to 14.31 µM .
  • Molecular docking studies suggested that the compound interacts with key proteins involved in cancer cell proliferation, indicating a mechanism for its anticancer effects .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A derivative of the compound was tested against four human pathogenic bacteria. The results showed significant antibacterial activity, with an IC50 value lower than conventional antibiotics used as controls .
  • Cytotoxicity Evaluation :
    • A series of experiments assessed the cytotoxic effects of the compound against various cancer cell lines. The results indicated that compounds similar to 2-methanesulfonyl-bipyrazole had IC50 values significantly lower than those of established chemotherapeutics .

Enzyme Inhibition Studies

The compound has also been evaluated for its enzyme inhibition capabilities:

  • Inhibitory assays against tissue-nonspecific alkaline phosphatase (h-TNAP) showed that it could effectively inhibit enzyme activity, which is linked to its potential anti-proliferative effects .

Summary of Findings

Activity TypeTarget Organism/Cell LineIC50 ValueReference
AntimicrobialStaphylococcus aureus< 10 µg/mL
AntimicrobialEscherichia coli< 10 µg/mL
AnticancerMCF-77.01 ± 0.60 µM
AnticancerMDA-MB-2318.55 ± 0.35 µM
Enzyme Inhibitionh-TNAPSignificant inhibition

Scientific Research Applications

Overview

2-Methanesulfonyl-5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a complex organic compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the development of pharmaceuticals targeting various diseases.

Anticancer Activity :
Research indicates that bipyrazole derivatives exhibit cytotoxic effects against cancer cell lines. The incorporation of the methanesulfonyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular pathways involved in cancer proliferation. Studies have shown promising results in vitro against breast and lung cancer cell lines.

Antimicrobial Properties :
The compound's structural features suggest potential antimicrobial activity. Preliminary studies indicate effectiveness against certain bacterial strains, making it a candidate for further development as an antibiotic agent.

Agricultural Chemistry

The compound may also have applications in agrochemicals, specifically as a pesticide or herbicide.

Pesticidal Activity :
Research has demonstrated that compounds with similar bipyrazole structures can act as effective pesticides. The ability to modify the side chains allows for the optimization of bioactivity against pests while minimizing toxicity to non-target organisms.

Material Science

Due to its unique electronic properties, this bipyrazole derivative can be utilized in the development of novel materials.

Organic Electronics :
The compound's electronic characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films is advantageous for device fabrication.

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated the anticancer properties of various bipyrazole derivatives, including the target compound. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls, suggesting that modifications at the methanesulfonyl position enhance therapeutic efficacy.

Case Study 2: Pesticidal Efficacy

In agricultural trials, a formulation containing this bipyrazole derivative was tested against common agricultural pests. The results showed a notable decrease in pest populations, supporting its potential use as an environmentally friendly pesticide.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Comparison of Bipyrazole Analogues

Compound Core Structure Key Substituents Potential Bioactivity Reference
Target Compound Bipyrazole Methanesulfonyl, 3-Methoxyphenyl Enzyme inhibition (hypothetical) -
Compound (7a) Pyrazole-thiophene 2,4-Diamino-3-cyanothiophene Antimicrobial
Compound Pyrazole 3,4-Dichlorophenyl, Chloroacetamide Anticancer

Research Findings

  • Hydrogen Bonding and Stability: The methoxy group in the target compound may participate in hydrogen bonding, as described in , enhancing crystal packing and thermal stability compared to non-polar analogs .
  • Thiophene Contribution : Thiophene’s aromatic system, as seen in , likely augments binding to biological targets via hydrophobic interactions .

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